molecular formula C19H10F3N3O4S2 B2669793 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]acetamide CAS No. 361166-65-6

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2669793
CAS No.: 361166-65-6
M. Wt: 465.42
InChI Key: XHOHPOKYOUEOOE-UHFFFAOYSA-N
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Description

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]acetamide is a complex organic compound that features a unique combination of functional groups, including an isoindoline-1,3-dione moiety, a thiazole ring, and a trifluoroacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Isoindoline-1,3-dione Moiety: This can be achieved by the reaction of phthalic anhydride with ammonia or primary amines under controlled conditions to form the isoindoline-1,3-dione structure.

    Synthesis of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Introduction of the Trifluoroacetyl Group: This step involves the acylation of the thiazole ring with trifluoroacetic anhydride or trifluoroacetyl chloride.

    Coupling of the Isoindoline-1,3-dione and Thiazole Derivatives: The final step involves the coupling of the isoindoline-1,3-dione derivative with the thiazole derivative under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and thiazole rings, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the isoindoline-1,3-dione moiety, potentially converting it to isoindoline.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trifluoroacetyl group, where nucleophiles can replace the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Isoindoline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.

Biology

The compound’s structural features suggest potential biological activity, such as enzyme inhibition or receptor binding. It can be used in the design and synthesis of new pharmaceuticals, particularly as inhibitors of specific enzymes or as ligands for certain receptors.

Medicine

Due to its potential biological activity, this compound may be explored for therapeutic applications. It could serve as a lead compound in drug discovery programs aimed at treating diseases such as cancer, inflammation, or infectious diseases.

Industry

In the material science field, this compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity. It may also find applications in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]acetamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The isoindoline-1,3-dione moiety may act as a pharmacophore, binding to active sites of enzymes and inhibiting their activity. The thiazole ring and trifluoroacetyl group may enhance binding affinity and specificity, leading to potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanoic acid
  • 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoic acid dihydrate
  • 1,3-dioxo-2,3-dihydro-1H-indene derivatives

Uniqueness

Compared to similar compounds, 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]acetamide stands out due to the presence of the trifluoroacetyl group and the thiazole ring. These functional groups confer unique chemical and biological properties, such as increased stability, enhanced binding affinity, and potential for diverse chemical transformations.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10F3N3O4S2/c20-19(21,22)15(27)14-13(11-6-3-7-30-11)24-18(31-14)23-12(26)8-25-16(28)9-4-1-2-5-10(9)17(25)29/h1-7H,8H2,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHOHPOKYOUEOOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=NC(=C(S3)C(=O)C(F)(F)F)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10F3N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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